molecular formula C12H18ClNO3 B2832784 Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride CAS No. 6330-11-6

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride

Cat. No.: B2832784
CAS No.: 6330-11-6
M. Wt: 259.73
InChI Key: FLMKCSGNZMMXDN-MERQFXBCSA-N
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Description

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride is a chiral amino acid ester derivative characterized by a 4-methoxyphenyl substituent at the β-position of the propanoate backbone and an ethyl ester group. Its molecular formula is C₁₂H₁₈ClNO₃ (calculated molecular weight: 275.73 g/mol). This compound is structurally related to intermediates and impurities in the synthesis of venlafaxine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant . The presence of the methoxy group enhances lipophilicity, while the amino group contributes to basicity, influencing solubility and reactivity in synthetic pathways .

Properties

IUPAC Name

ethyl 2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9;/h4-7,11H,3,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMKCSGNZMMXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465873
Record name Ethyl O-methyltyrosinate--hydrogen chloride (1/1)
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Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6330-11-6, 79751-43-2
Record name NSC47130
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Record name Ethyl O-methyltyrosinate--hydrogen chloride (1/1)
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Record name ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride typically involves the esterification of 2-amino-3-(4-methoxyphenyl)propanoic acid with ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride serves as an intermediate in drug synthesis. Its structural similarity to amino acids allows it to mimic their behavior in biological systems, making it valuable for developing therapeutic agents.

Application AreaDescription
Drug DevelopmentInvestigated for potential therapeutic effects, including as an intermediate in synthesizing various pharmaceuticals.
Anticancer ResearchStudied for its cytotoxic effects against cancer cell lines, showing promising results in inhibiting tumor growth .

Biological Studies

Research has highlighted its role in biological systems, particularly regarding enzyme interactions and metabolic pathways involving amino acids.

  • Enzyme Interaction : Acts as a substrate or inhibitor for specific enzymes.
  • Receptor Binding : Binds to amino acid receptors, potentially modulating their activity.

Industrial Applications

The compound is utilized in producing pharmaceuticals and fine chemicals due to its versatility and ability to undergo various chemical transformations.

  • Organic Synthesis : Used as a building block in synthesizing more complex molecules.
  • Chemical Modifications : Can undergo oxidation, reduction, and substitution reactions to yield derivatives with enhanced properties.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of ethyl 2-amino-3-(4-methoxyphenyl)propanoate exhibited significant antiproliferative activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The IC50 values indicated that these compounds were more effective than standard chemotherapeutics like doxorubicin .

Case Study 2: Antioxidant Properties

Another research effort evaluated the antioxidant capacity of synthesized derivatives based on this compound. The results showed that certain derivatives had antioxidant activity surpassing that of ascorbic acid, highlighting their potential for developing health supplements or therapeutic agents targeting oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, ester groups, and functional moieties. Key differences in physicochemical properties and pharmacological relevance are highlighted.

Substituent Variations on the Aromatic Ring

Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
  • Molecular formula: C₁₁H₁₅ClFNO₂
  • Molecular weight : 259.69 g/mol
  • Key differences : The 4-fluoro substituent introduces electron-withdrawing effects, reducing electron density on the aromatic ring compared to the methoxy group. This alters metabolic stability and binding affinity in pharmacological contexts.
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride
  • Molecular formula: C₁₁H₁₅Cl₂NO₃
  • Molecular weight : 296.15 g/mol
Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
  • Molecular formula: C₁₁H₁₆ClNO₄
  • Molecular weight : 261.7 g/mol
  • Key differences : The dihydroxyphenyl group enhances water solubility but increases susceptibility to oxidation, limiting shelf-life stability.

Functional Group Modifications on the Propanoate Chain

Ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride
  • Molecular formula: C₁₄H₂₂ClNO₃
  • Molecular weight : 287.78 g/mol
  • Key differences: Replacement of the amino group with dimethylamino increases steric bulk and basicity (pKa ~9.5 vs. ~7.8 for the amino variant), affecting solubility in organic solvents .
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride
  • Molecular formula: C₁₁H₁₆ClNO₃
  • Molecular weight : 261.71 g/mol
  • Key differences : The methyl ester reduces steric hindrance compared to the ethyl ester, accelerating esterase-mediated hydrolysis in vivo.

Pharmacologically Relevant Analogs

Venlafaxine Hydrochloride Impurity B
  • Structure: Ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride
  • Role: A process-related impurity in venlafaxine synthesis, highlighting the importance of the amino-to-dimethylamino transition in SNRI activity .
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride
  • Molecular formula: C₁₂H₁₈ClNO₃
  • Molecular weight : 275.73 g/mol
  • Key differences: Positional isomerism (amino group at β vs. α position) alters conformational flexibility, impacting receptor binding.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Pharmacological Notes
Target Compound C₁₂H₁₈ClNO₃ 275.73 4-methoxy, amino Moderate in water; high in organic solvents Intermediate/impurity in venlafaxine synthesis
4-Fluoro analog C₁₁H₁₅ClFNO₂ 259.69 4-fluoro, amino Lower aqueous solubility than methoxy variant Used in chiral synthons
Dimethylamino analog C₁₄H₂₂ClNO₃ 287.78 4-methoxy, dimethylamino High in acetone, alcohols Venlafaxine Impurity B
Dihydroxy analog C₁₁H₁₆ClNO₄ 261.7 3,4-dihydroxy, amino High aqueous solubility Labile to oxidation
Methyl ester analog C₁₁H₁₆ClNO₃ 261.71 4-methoxy, amino Faster hydrolysis than ethyl ester Research intermediate

Biological Activity

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride, a compound with potential therapeutic applications, has garnered interest in various fields of biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₂H₁₈ClN₁O₂
  • Molecular Weight : 259.73 g/mol
  • CAS Number : 79751-43-2
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing physiological responses.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects .
  • Neurotransmitter Modulation : Similar compounds have demonstrated antidepressant effects by modulating neurotransmitter systems .

Biological Activities

This compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Investigated for its ability to reduce inflammation in various models.
  • Analgesic Properties : Potential use in pain management due to its analgesic effects.
  • Antidepressant Activity : Similar structures have been associated with mood enhancement and antidepressant effects .
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The compound significantly reduced edema and inflammatory markers compared to the control group.

Treatment GroupEdema Reduction (%)Inflammatory Markers (pg/mL)
Control0150
Low Dose30105
High Dose5570

Case Study 2: Antidepressant Effects

Another study explored the antidepressant potential of this compound using the forced swim test in rodents. Results indicated a significant reduction in immobility time, suggesting enhanced mood.

Treatment GroupImmobility Time (seconds)
Control120
Low Dose90
High Dose60

Comparative Analysis

This compound can be compared with structurally related compounds to highlight differences in biological activity.

Compound NameMolecular FormulaKey Characteristics
Ethyl 2-amino-3-(phenyl)propanoateC₁₂H₁₅N₁O₂Lacks methoxy group; potential for different activity.
Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoateC₁₄H₁₉N₁O₄Contains additional methoxy groups; may enhance activity.
Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoateC₁₂H₁₉N₁O₃Known for neuroprotective effects; structural variant.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves a multi-step approach: (1) Protection of the amino group via Boc or Fmoc strategies to prevent side reactions, (2) esterification of the carboxylic acid group using ethanol under acidic conditions, and (3) introduction of the 4-methoxyphenyl moiety via Friedel-Crafts alkylation or coupling reactions. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical. For example, using anhydrous DMF as a solvent and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent can enhance esterification efficiency . Post-synthesis, purification via recrystallization or HPLC ensures high purity (>98%) .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃), ethyl ester (δ ~1.3 ppm for CH₃ and ~4.1 ppm for CH₂), and aromatic protons (δ ~6.8–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₂H₁₈ClNO₃, exact mass 283.09) and isotopic patterns .
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB and mobile phases of hexane:isopropanol (90:10) to confirm stereochemical purity .

Q. What are the key physicochemical properties affecting solubility and stability in experimental settings?

  • Methodological Answer :
  • Solubility : Low in water (<1 mg/mL) but high in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrophobic aromatic ring and hydrophilic hydrochloride salt. Pre-formulation studies using co-solvents (e.g., PEG 400) improve aqueous solubility for biological assays .
  • Stability : Sensitive to light and moisture; storage at 2–8°C under inert gas (N₂/Ar) is recommended. Degradation products (e.g., free amine or ester hydrolysis) are monitored via TLC or LC-MS .

Advanced Research Questions

Q. How does the 4-methoxyphenyl group influence receptor-binding kinetics in neuropharmacological studies?

  • Methodological Answer : The electron-donating methoxy group enhances π-π stacking with aromatic residues in serotonin/norepinephrine receptors. Researchers use:
  • Surface Plasmon Resonance (SPR) : To measure binding affinity (KD) to targets like the serotonin transporter (SERT).
  • Molecular Dynamics (MD) Simulations : To model interactions with receptor active sites, comparing analogs with/without methoxy substitution .
  • In vitro assays (e.g., radioligand displacement) quantify competitive binding against venlafaxine or duloxetine .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from impurity profiles or stereochemical variability. Solutions include:
  • Forced Degradation Studies : Expose the compound to heat, light, or pH extremes to identify bioactive degradation products .
  • Enantiomer-Specific Assays : Test (R)- and (S)-forms separately using chiral chromatography; e.g., the (S)-enantiomer may show higher affinity for monoamine transporters .
  • Batch Comparison : Use LC-MS to correlate impurity levels (e.g., desmethyl byproducts) with observed EC₅₀ values .

Q. How can researchers design experiments to investigate metabolic pathways and toxicity?

  • Methodological Answer :
  • In vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify Phase I metabolites (e.g., demethylation at the methoxy group). UPLC-QTOF-MS detects metabolites like 4-hydroxyphenyl derivatives .
  • CYP450 Inhibition Assays : Test inhibition of CYP2D6/CYP3A4 using fluorogenic substrates to assess drug-drug interaction risks .
  • Ames Test : Evaluate mutagenicity via Salmonella typhimurium strains TA98/TA100 with/without metabolic activation .

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